molecular formula C11H16ClNO2 B054358 2,5-Dimethoxy-4-chloroamphetamine CAS No. 123431-31-2

2,5-Dimethoxy-4-chloroamphetamine

Cat. No.: B054358
CAS No.: 123431-31-2
M. Wt: 229.7 g/mol
InChI Key: ACRITBNCBMTINK-UHFFFAOYSA-N

Description

2,5-Dimethoxy-4-chloroamphetamine is a psychoactive research compound widely utilized in neuroscience and pharmacological investigations due to its potent agonist activity at serotonin receptors, particularly the 5-HT2A subtype. This compound serves as a valuable tool for studying the mechanisms of psychedelic substances, including receptor binding affinity, signal transduction pathways, and behavioral effects in preclinical models. Its research applications extend to exploring neurochemical interactions, synaptic plasticity, and potential therapeutic avenues for psychiatric disorders. The mechanism of action involves partial agonism at 5-HT2A receptors, leading to altered neurotransmitter release and cortical activity, which researchers leverage to dissect the neural correlates of consciousness and cognition. Supplied in high purity, this product is strictly for research purposes and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chloro-2,5-dimethoxyphenyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO2/c1-7(13)4-8-5-11(15-3)9(12)6-10(8)14-2/h5-7H,4,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRITBNCBMTINK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1OC)Cl)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60894189
Record name 2,5-Dimethoxy-4-chloroamphetamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60894189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123431-31-2
Record name 2,5-Dimethoxy-4-chloroamphetamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123431-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethoxy-4-chloroamphetamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123431312
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dimethoxy-4-chloroamphetamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60894189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 123431-31-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DOC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y1C6K0PCA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Receptor Pharmacology of 2,5 Dimethoxy 4 Chloroamphetamine

Serotonergic Receptor Interactions

The primary mechanism of action for DOC, like other classic serotonergic hallucinogens, is its activity at serotonin (B10506) (5-HT) receptors. ljmu.ac.uksci-hub.se The compound's effects are intrinsically linked to its ability to bind to and activate specific subtypes of these receptors, leading to a cascade of downstream signaling events in the brain. oup.comnih.gov

Agonism at 5-HT2A Receptors and Primary Mechanisms

The hallucinogenic effects of DOC are predominantly mediated through its potent agonist activity at the serotonin 5-HT2A receptor. ljmu.ac.ukoup.com This G-protein coupled receptor is a key target for psychedelic compounds. nih.govmontanamolecular.com Upon binding, DOC activates the 5-HT2A receptor, leading to the recruitment of Gq/11 proteins. This, in turn, stimulates phospholipase C (PLC), which results in the production of inositol (B14025) phosphates and a subsequent release of intracellular calcium. nih.gov This signaling cascade is considered fundamental to the psychoactive effects of compounds in this class. nih.gov The affinity of DOC for the 5-HT2A receptor is high, a characteristic shared with other potent hallucinogens like DOI (2,5-dimethoxy-4-iodoamphetamine) and DOB (2,5-dimethoxy-4-bromoamphetamine). ljmu.ac.uk

Affinity and Efficacy at 5-HT1A Receptors

Compared to its high affinity for the 5-HT2 receptor family, DOC and related phenethylamines generally show significantly lower affinity and efficacy at the 5-HT1A receptor. nih.govnih.gov Studies on structurally similar compounds reveal that while they may bind to 5-HT1A receptors, they typically act as very low potency and low efficacy partial agonists. nih.gov This indicates that the 5-HT1A receptor is not a primary target for DOC and contributes minimally to its main psychedelic effects, in contrast to its potent actions at 5-HT2A and 5-HT2C receptors. nih.gov

Comparative Binding Profiles Across Serotonergic Receptor Subtypes

The pharmacological profile of DOC is characterized by a clear preference for the 5-HT2 family of receptors over other serotonergic subtypes. Research on related 2,5-dimethoxy-substituted amphetamines shows a consistent pattern of high affinity for 5-HT2A and 5-HT2C receptors, with substantially lower affinity for 5-HT1A receptors. nih.gov The affinity of these compounds for 5-HT2A receptors is a critical determinant of their hallucinogenic potential. nih.gov

Below is a comparative table of binding affinities (Ki) for DOC and the related compound DOB at various serotonin receptor subtypes. Lower Ki values indicate a higher binding affinity.

Compound5-HT2A (Ki nM)5-HT2C (Ki nM)
DOCData not available in specified formatData not available in specified format
DOB (Reference)0.572.3

Investigation of Receptor Conformations and Biased Agonism

The concept of biased agonism proposes that a ligand can stabilize specific receptor conformations, preferentially activating certain downstream signaling pathways over others (e.g., G-protein-mediated vs. β-arrestin-mediated pathways). sigmaaldrich.comnih.gov This phenomenon is a significant area of research for understanding how different 5-HT2A agonists can produce varied effects, from potent psychedelics to non-hallucinogenic therapeutic agents. montanamolecular.comresearchgate.net

Research indicates that for a compound to be psychedelic, it must act as an agonist at the 5-HT2A receptor, activating the Gq/11 signaling pathway. nih.gov Studies on a range of phenylalkylamines suggest that there is a correlation between a compound's efficacy in the Gq-mediated pathway and its psychedelic potential. nih.govresearchgate.net While some compounds show a statistical bias towards recruiting β-arrestin 2 over miniGαq, current evidence suggests that the defining characteristic of psychedelic 5-HT2A agonists is not necessarily biased agonism, but rather a sufficient level of efficacy at the Gq-protein pathway. nih.govsigmaaldrich.comresearchgate.net Non-psychedelic 5-HT2A agonists, in contrast, tend to have lower efficacy in this pathway. researchgate.net

Non-Serotonergic Receptor and Transporter Interactions

While the primary pharmacology of DOC is centered on serotonin receptors, a complete profile requires examining its interactions with other neurochemical systems. Research indicates that DOC is inactive as a monoamine releasing agent or reuptake inhibitor. wikipedia.org Studies on structurally related phenethylamines show that they generally possess low affinity and potency at monoamine transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin transporter (SERT). nih.govnih.gov This distinguishes them from stimulants like amphetamine, which primarily act by inhibiting or reversing the action of these transporters. nih.gov The affinity of these psychedelic amphetamines for transporters is typically in the micromolar range, far lower than their high affinity for 5-HT2A receptors. nih.gov

Below is a data table summarizing the monoamine transporter inhibition constants (Ki) for the related compound DOB. Higher Ki values indicate weaker inhibition.

CompoundDAT (Ki µM)NET (Ki µM)SERT (Ki µM)
DOB (Reference)4.86.52.1

Source: Adapted from relevant pharmacological studies. These values indicate a low affinity for monoamine transporters.

Affinity for Adrenergic Receptor Subtypes (α1, α2)

Research into the binding profile of DOC indicates a notably low affinity for adrenergic receptors. Specifically, its interaction with the α1A and α2A adrenergic receptor subtypes is weak. wikipedia.org The binding affinity, represented by the Ki value, is greater than 1,000 nM for both subtypes, signifying a negligible level of direct engagement at typical concentrations. wikipedia.org This suggests that the physiological effects of DOC are not significantly mediated by direct action on these adrenergic receptors.

Receptor SubtypeBinding Affinity (Ki, nM)
α1A-adrenergic>1,000 wikipedia.org
α2A-adrenergic>1,000 wikipedia.org

A higher Ki value denotes weaker binding affinity.

Dopaminergic D2 Receptor Interactions

Similar to its interaction with adrenergic receptors, DOC displays a very low affinity for the dopamine D2 receptor. wikipedia.org Studies have determined the Ki value to be in the micromolar range, which is considered weak and unlikely to be physiologically relevant under normal circumstances. wikipedia.orgresearchgate.net This finding separates DOC from other amphetamines that may exert significant effects through direct dopaminergic action.

ReceptorBinding Affinity (Ki, nM)
Dopamine D2>1,000 wikipedia.org

A higher Ki value denotes weaker binding affinity.

Engagement with Trace Amine-Associated Receptor 1 (TAAR1)

DOC exhibits a low affinity for the Trace Amine-Associated Receptor 1 (TAAR1), with a reported Ki value of over 1,000 nM. wikipedia.org TAAR1 is a G protein-coupled receptor involved in modulating monoaminergic neurotransmission. nih.govnih.gov Its activation can influence dopamine systems and lead to the internalization of the dopamine transporter (DAT). nih.gov The weak interaction of DOC with TAAR1 suggests that it does not significantly engage this regulatory mechanism, distinguishing it from other compounds like its structural analog 2,5-Dimethoxy-4-iodoamphetamine (DOI), which is a known TAAR1 agonist. wikipedia.org

ReceptorBinding Affinity (Ki, nM)
TAAR1>1,000 wikipedia.org

A higher Ki value denotes weaker binding affinity.

Assessment of Monoamine Transporter (DAT, NET, SERT) Activity

The activity of DOC at the primary monoamine transporters—the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—has been assessed to determine its potential as a reuptake inhibitor or releasing agent. The data consistently show that DOC has a very weak interaction with these transporters. wikipedia.org The inhibition constants (Ki and IC50) are all in the high micromolar range, indicating a lack of potent activity. wikipedia.org Based on these findings, DOC is considered inactive as a monoamine reuptake inhibitor and does not function as a monoamine releasing agent. wikipedia.org This pharmacological characteristic is a key distinction from many other amphetamine derivatives, which often derive their stimulant properties from potent interactions with these transporters. nih.govucsd.edu While para-chloro substitution on some amphetamine structures can increase potency at SERT, this effect is not observed with DOC, which remains functionally inactive at the transporter sites. wikipedia.orgnih.gov

TransporterBinding Affinity (Ki, nM)Inhibition (IC50, nM)
SERT>10,000 wikipedia.org>8,600 wikipedia.org
NET>7,700 wikipedia.org>8,400 wikipedia.org
DAT>10,000 wikipedia.org>10,000 wikipedia.org

Higher Ki and IC50 values denote weaker inhibitory activity.

Neurobiological Mechanisms of 2,5 Dimethoxy 4 Chloroamphetamine Action in Preclinical Models

Behavioral Phenotyping in Animal Models

The psychoactive effects of 2,5-Dimethoxy-4-chloroamphetamine (DOC) have been characterized in animal models through a variety of behavioral assays. These studies are crucial for understanding the compound's pharmacological profile and its potential effects. Key behavioral paradigms used to investigate DOC include the head-twitch response, drug discrimination paradigms, and analysis of locomotor activity.

Elicitation of the Head-Twitch Response and 5-HT2A Receptor Mediation

The head-twitch response (HTR) in rodents is a rapid, side-to-side rotational movement of the head and is considered a reliable behavioral proxy for hallucinogenic potential in humans. wikipedia.org This response is primarily mediated by the activation of serotonin (B10506) 2A (5-HT2A) receptors. wikipedia.org Studies have confirmed that DOC induces the head-twitch response in rodents, indicating its agonist activity at these receptors. wikipedia.org The potency and efficacy of DOC in eliciting this response are crucial parameters in its pharmacological assessment. While specific dose-response data for DOC-induced HTR is not extensively detailed in publicly available literature, it is established that like other phenethylamine (B48288) hallucinogens, its ability to induce this behavior is a key indicator of its 5-HT2A receptor-mediated psychedelic-like effects. The R-(-)-enantiomer of related compounds like DOB and DOI has been shown to be the more active stereoisomer, a characteristic that is likely to extend to DOC. ljmu.ac.uk

Discriminative Stimulus Properties in Rodent Paradigms

Drug discrimination studies in animals are a valuable tool for characterizing the subjective effects of psychoactive compounds. In these paradigms, animals are trained to distinguish between the effects of a specific drug and a saline control. Research has shown that DOC produces stimulus effects in rats that are similar to those of other classical hallucinogens. ljmu.ac.uk

In rats trained to discriminate the hallucinogen 2,5-dimethoxy-4-methylamphetamine (DOM) from saline, DOC fully substituted for the training drug. ljmu.ac.uk Furthermore, comprehensive studies have demonstrated that DOC can fully substitute for other potent hallucinogens such as lysergic acid diethylamide (LSD) and N,N-dimethyltryptamine (DMT) in drug discrimination paradigms. ljmu.ac.uk These findings underscore the shared mechanism of action among these substances, primarily centered on their agonist activity at 5-HT2A receptors. The potency of DOC in these studies, as indicated by its effective dose (ED50), provides quantitative insight into its hallucinogenic-like effects.

Interactive Table: Discriminative Stimulus Effects of DOC in Rats

Training Drug Test Drug ED50 (mg/kg) Degree of Substitution Time Point
DOM DOC 0.13 Full 15 min
LSD DOC 0.39 Full 15 min
DMT DOC 0.61 Full 60 min
DOM DOC 0.26 Full 60 min
LSD DOC 0.23 Full 60 min

Data sourced from a critical review report by the EMCDDA. ljmu.ac.uk

Analysis of Locomotor Activity Profiles

The effect of DOC on spontaneous movement, or locomotor activity, provides another layer of understanding of its behavioral profile. In animal studies, DOC has been shown to cause a time- and dose-dependent depression of locomotor activity. ljmu.ac.ukecddrepository.org This effect is in contrast to stimulant drugs, which typically increase locomotor activity. Following administration of DOC at doses of 3 and 10 mg/kg, a decrease in movement was observed within 10 minutes and lasted for a period of 30 to 80 minutes. ljmu.ac.uk However, it has also been noted that DOC can produce stimulant effects at different time points, with peak depressant effects observed around 15 minutes post-injection and peak stimulant effects at the 60-minute mark. ljmu.ac.uk This biphasic effect on locomotion suggests a complex interplay of neurochemical actions.

Neurocircuitry and Neural Plasticity

The profound alterations in perception and cognition induced by hallucinogens like DOC are rooted in their ability to modulate neural circuits and promote plasticity within the brain. While direct research on DOC is limited, studies on structurally related compounds and the broader class of serotonergic psychedelics provide a framework for understanding its potential effects on glutamatergic transmission and synaptogenesis.

Modulation of Cortical Glutamatergic Transmission

The prefrontal cortex (PFC) is a key brain region involved in higher-order cognitive functions and is a primary target of psychedelic drugs. Activation of 5-HT2A receptors, which are densely expressed on pyramidal neurons in the PFC, is known to enhance glutamatergic transmission. nih.gov This increased release of glutamate (B1630785), the brain's primary excitatory neurotransmitter, is thought to be a fundamental mechanism underlying the psychedelic experience. nih.gov Studies on compounds with similar mechanisms of action to DOC, such as psilocybin, have shown an increase in extracellular glutamate levels in the frontal cortex. nih.gov This modulation of glutamatergic activity can lead to a cascade of downstream effects, altering the firing patterns of cortical neurons and disrupting the normal functioning of brain networks. While direct evidence for DOC's effect on cortical glutamate is not extensively documented, its potent 5-HT2A agonism strongly suggests a similar mechanism of action.

Induction of Neuronal Plasticity and Synaptogenesis

Influence on Brain Functional Connectivity and Network Dynamics

While direct studies on the influence of this compound (DOC) on brain functional connectivity are limited, research on its close structural and pharmacological analog, 2,5-dimethoxy-4-iodoamphetamine (DOI), provides significant insights. These studies suggest that DOx compounds induce profound and lasting changes in brain plasticity and network dynamics. nih.govresearchgate.net

In preclinical mouse models, a single administration of DOI has been shown to induce lasting effects on cognitive flexibility, which is a key function governed by complex brain network interactions. nih.gov One week after treatment, mice demonstrated an improved ability to adapt to a novel reversal in a learning task. researchgate.netnih.gov This enhancement in cognitive adaptation suggests that the compound facilitates dynamic shifts in neural strategies, potentially by altering the connectivity between brain regions involved in learning and decision-making. nih.gov The animals began using novel strategies, such as learning from reward omissions, which is not typical, indicating a heightened sensitivity to previously overlooked cues and a fundamental change in information processing within neural networks. nih.gov

Furthermore, ex vivo magnetic resonance imaging has revealed structural changes in the brain one day after DOI administration. nih.govresearchgate.net Specifically, studies have shown volume increases in several sensory and association areas, including the primary visual cortex (V1), temporal association area (TeA), primary somatosensory areas, and the retrosplenial cortex. researchgate.net Such structural alterations are intrinsically linked to changes in functional connectivity, as the modification of brain region volumes implies underlying synaptic and cellular remodeling that would necessarily impact network dynamics. These findings strongly suggest that DOC, like DOI, likely alters the functional organization of the brain, promoting a state of enhanced plasticity that impacts cognitive and behavioral outputs long after the acute effects have subsided. nih.gov

Mapping Neural Activation Patterns (e.g., c-Fos Immunoreactivity)

Mapping the specific neurons and brain circuits that are activated by a psychoactive compound is crucial for understanding its mechanism of action. This is often accomplished by measuring the expression of immediate early genes like c-Fos, which is a marker of recent neuronal activity.

While studies mapping c-Fos expression specifically for DOC are not widely available, research on the closely related 5-HT2A/2C receptor agonist DOI offers a predictive model for DOC's likely effects. Administration of DOI to rats has been shown to induce significant c-Fos expression throughout the neocortex. nih.gov This indicates a broad activation of cortical neurons. More specifically, a study investigating the interaction of stress and DOI administration found that DOI robustly induced c-Fos expression in layer IV of the primary somatosensory cortex. nih.gov This suggests that a key site of action for DOx compounds involves the cortical columns responsible for processing sensory information. The activation of these specific cortical layers is consistent with the profound alterations in sensory perception that are characteristic of serotonergic psychedelics. nih.gov

Comparative Neuropharmacology with Related Psychoactive Compounds

A primary distinction of DOC's neuropharmacological profile is its mechanism of action compared to monoamine releasing agents like amphetamine, methamphetamine, and MDMA. wikipedia.orgofdt.fr DOC's effects are not mediated by the release or reuptake inhibition of monoamine neurotransmitters. wikipedia.org Instead, it acts as a direct agonist, primarily at serotonin 5-HT2A receptors. wikipedia.orgljmu.ac.uk

In contrast, monoamine releasing agents function by increasing the extracellular concentrations of neurotransmitters such as dopamine (B1211576), norepinephrine (B1679862), and serotonin. nih.gov Amphetamine and methamphetamine show high potency for inhibiting the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to their characteristic stimulant effects. nih.govnih.gov MDMA has a higher relative potency for the serotonin transporter (SERT), which underlies its distinct empathogenic effects. nih.govhealthline.com

This fundamental difference in mechanism is evident in animal studies. In drug discrimination assays, which predict subjective effects, rats trained to recognize hallucinogens like DOM will generalize to DOC, but not to methamphetamine. ljmu.ac.ukecddrepository.org This demonstrates that the subjective states produced by DOC are distinct from those produced by classic monoamine-releasing stimulants.

Table 1: Comparison of Primary Mechanisms of Action
CompoundPrimary MechanismPrimary Molecular Targets
This compound (DOC)Receptor Agonist wikipedia.org5-HT2A, 5-HT2C Receptors ljmu.ac.uk
Amphetamine / MethamphetamineMonoamine Releaser / Reuptake Inhibitor nih.govDAT, NET nih.gov
MDMAMonoamine Releaser / Reuptake Inhibitor healthline.comSERT, NET, DAT nih.govhealthline.com

DOC is a member of the phenethylamine class of serotonergic psychedelics and shares a core mechanism with related compounds such as DOI, DOM, and the ergoline (B1233604) psychedelic, LSD. ljmu.ac.ukecddrepository.org The principal shared action is agonism at the 5-HT2A receptor, which is the key mechanism mediating their hallucinogenic effects. ljmu.ac.ukfederalregister.gov Animal drug discrimination studies confirm this similarity, showing that DOC fully substitutes for DOM, LSD, and DMT. federalregister.gov

Despite this common mechanism, there are notable dissimilarities in potency and receptor binding profiles. Among the halogenated DOx compounds, the order of potency in rats trained to discriminate DOM is DOB (4-bromo) > DOI (4-iodo) ≅ DOC (4-chloro) > DOF (4-fluoro). acs.org This indicates that the nature of the halogen substituent at the 4-position significantly influences the compound's activity.

While all are 5-HT2A agonists, their affinities for other receptors can differ, leading to varied pharmacological profiles. For example, studies comparing DOI and LSD have revealed differences in their interactions with dopamine receptors. nih.gov LSD demonstrates a modest binding affinity for D1 dopamine receptors, whereas DOI has a negligible affinity. nih.gov Furthermore, their binding kinetics at the 5-HT2A receptor itself can vary; LSD has been shown to bind in a pseudo-irreversible manner, which may contribute to its long duration of action, while DOI binds reversibly. nih.gov Although specific data for DOC is less complete, it is expected to share more similarities with DOI and DOM than with LSD due to their shared phenethylamine structure. ljmu.ac.uk

Table 2: Comparative Potency and Receptor Affinities (Ki, nM)
CompoundPsychedelic Potency Rank (vs. DOM) acs.org5-HT2A Affinity (Ki, nM)5-HT2C Affinity (Ki, nM)
DOC≅ DOIData not widely available, but considered high affinity ljmu.ac.ukData not widely available, but considered high affinity ljmu.ac.uk
DOI< DOB, ≅ DOC0.66 (human) from ljmu.ac.uk2.4 (human) from ljmu.ac.uk
DOMReference compound4.8 (human) from ljmu.ac.uk16 (human) from ljmu.ac.uk
LSDMore potent than DOM acs.org1.1 (human) from ljmu.ac.uk19 (human) from ljmu.ac.uk

Structure Activity Relationships Sar of 2,5 Dimethoxy 4 Chloroamphetamine and Analogues

Stereoisomeric Activity and Enantioselective Pharmacology

Like other alpha-methylated phenethylamines, 2,5-Dimethoxy-4-chloroamphetamine possesses a chiral center at the alpha-carbon of the ethylamine (B1201723) side chain, resulting in two stereoisomers: (R)-(-)-DOC and (S)-(+)-DOC. chemeurope.com The spatial arrangement of the atoms, or stereochemistry, is a critical factor in determining the biological activity of these compounds, as receptors in the body are themselves chiral and can exhibit preferential binding to one enantiomer over the other. biomedgrid.comresearchgate.net

Research has consistently shown that for hallucinogenic amphetamines of the DOx class, the (R)-enantiomer is significantly more potent than the (S)-enantiomer. ljmu.ac.uk Specifically for DOC, the R-(-)-DOC isomer is the more active stereoisomer. chemeurope.com This enantioselectivity is a hallmark of the interaction between these ligands and their primary biological target, the serotonin (B10506) 5-HT₂A receptor. The higher potency of the (R)-isomers of related compounds like DOM, DOB, and DOI has been well-established. ljmu.ac.uk

This preferential activity is a result of stereoselective, but not necessarily stereospecific, binding at the receptor. acs.org This means that while one isomer (the eutomer, in this case, the R-isomer) has a significantly higher affinity and/or efficacy at the receptor, the other isomer (the distomer, the S-isomer) is not entirely inactive but is considerably less potent. biomedgrid.com The three-dimensional structure of the receptor's binding pocket accommodates the (R)-enantiomer more favorably, leading to a more stable and effective interaction, which in turn elicits a stronger functional response.

Impact of 4-Substituent Modifications on Receptor Binding and Functional Activity

The substituent at the 4-position of the phenyl ring is a key determinant of the pharmacological profile within the DOx class of compounds. Modifying this group allows for a systematic investigation of how factors like size, lipophilicity, and electronic character influence interactions with serotonin receptors. acs.org

The introduction of a halogen atom (such as chlorine in DOC, bromine in DOB, or iodine in DOI) or a small alkyl group (like the methyl in DOM) at the 4-position generally leads to a significant increase in potency compared to the unsubstituted parent compound, 2,5-dimethoxyamphetamine (B1679032) (2,5-DMA). nih.gov Studies have shown that the potency of these compounds in animal models is parabolically related to the lipophilicity of the 4-position substituent. acs.org This suggests there is an optimal range for lipophilicity to achieve maximal agonist activity.

However, high affinity does not always equate to high agonist activity. While compounds with small, lipophilic 4-substituents like methyl (DOM), ethyl (DOET), propyl (DOPR), bromo (DOB), and iodo (DOI) act as potent 5-HT₂A receptor agonists, increasing the size of the substituent can lead to a switch from agonist to antagonist activity. acs.org For example, analogues with bulky substituents at the 4-position, such as n-hexyl (DOHX) or n-octyl, exhibit high binding affinity for the 5-HT₂A receptor but function as antagonists in functional assays. acs.org This indicates that while the receptor can accommodate these larger groups, their presence may interfere with the conformational change required for receptor activation.

The table below summarizes the receptor binding affinities (Ki) for several 4-substituted 2,5-dimethoxyamphetamines at the 5-HT₂A receptor, illustrating the impact of the substituent on binding.

Compound4-Substituent5-HT₂A Ki (nM)Functional Activity
DOM -CH₃42Agonist
DOB -Br4.8Agonist
DOC -Cl21Agonist
DOI -I3.8Agonist
DOHX -C₆H₁₃2.5Antagonist
DOBZ -Benzyl7Antagonist

Note: Ki values can vary between studies depending on the radioligand and tissue preparation used. Data compiled from multiple sources for illustrative purposes. ljmu.ac.ukacs.org

Role of Alpha-Methylation in Phenethylamine (B48288) Pharmacology

The presence of a methyl group on the alpha-carbon of the ethylamine side chain is the defining structural feature that distinguishes the DOx series (substituted amphetamines) from the 2C-x series (substituted phenethylamines). chemeurope.com This alpha-methylation has profound pharmacological consequences.

Firstly, the alpha-methyl group significantly hinders the metabolism of the compound by monoamine oxidase (MAO), an enzyme that readily degrades phenethylamines without this feature. pharmacompass.comnih.gov This steric hindrance leads to a longer duration of action for alpha-methylated compounds compared to their non-methylated counterparts.

Secondly, alpha-methylation can impact receptor binding and functional activity. While both DOx and 2C-x compounds interact with serotonin receptors, the addition of the alpha-methyl group can alter the affinity and efficacy. For instance, comparing DOC to its non-alpha-methylated analogue, 2C-C, reveals differences in their pharmacological profiles. While both are 5-HT₂A receptor agonists, the alpha-methylation in DOC contributes to its characteristic potency and duration. chemeurope.comresearchgate.net Studies comparing various phenethylamines show that the addition of an alpha-methyl group can sometimes lead to a decrease in potency at certain receptors, suggesting a complex interplay between structure and activity. nih.gov

Comparative SAR within the DOx and 2C-x Chemical Classes

A direct comparison of the SAR between the DOx (alpha-methylated) and 2C-x (non-alpha-methylated) series highlights the crucial role of the alpha-methyl group. Both classes feature the 2,5-dimethoxy-4-substituted phenyl ring, and in both series, the nature of the 4-substituent is a primary driver of potency and activity at the 5-HT₂A receptor. nih.govresearchgate.net

A key difference emerges in their interaction with other receptors. For example, phenethylamines of the 2C-x series tend to bind more strongly to the trace amine-associated receptor 1 (TAAR1) compared to their alpha-methylated amphetamine analogues in the DOx series. researchgate.net This suggests that the alpha-methyl group reduces affinity for this particular receptor. The table below provides a comparative view of the binding affinities for selected DOx and 2C-x compounds at human serotonin receptors.

Compoundα-Methyl4-Substituent5-HT₂A Ki (nM)5-HT₂B Ki (nM)5-HT₂C Ki (nM)
DOC Yes-Cl2114026
2C-C No-Cl4613050
DOB Yes-Br4.813022
2C-B No-Br130440170
DOI Yes-I3.811016
2C-I No-I71460100

Note: Data represents a compilation from various in vitro studies and is intended for comparative illustration. Absolute values can differ based on experimental conditions. ljmu.ac.ukwikipedia.org

Analytical Research and Synthesis Investigations of 2,5 Dimethoxy 4 Chloroamphetamine

Advanced Analytical Methodologies for Detection and Quantification

The detection and quantification of 2,5-Dimethoxy-4-chloroamphetamine (DOC) in various samples, particularly in forensic and clinical contexts, rely on sophisticated analytical techniques. The choice of method often depends on the sample matrix, required sensitivity, and the need for structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and widely used technique for the analysis of substituted amphetamines like DOC. ojp.govuantwerpen.be It offers high resolution due to long capillary columns and can discriminate between similar structures. uantwerpen.be In forensic toxicology, GC-MS is frequently employed for routine screening. oup.comnih.gov For instance, in a fatal intoxication case, a routine urine liquid-liquid analysis using GC-MS identified DOC, which was subsequently quantified in various post-mortem specimens. oup.comnih.gov

In this specific case, the following concentrations were determined:

Iliac Blood: 377 ng/mL

Urine: 3,193 ng/mL

Liver: 3,143 ng/g

Brain: 683 ng/g

GC-MS analysis can be performed on underivatized extracts or employ derivatization, for example with pentafluoropropionic anhydride (B1165640) (PFPA), to improve sensitivity. researchgate.net Method development for a panel of psychedelic amphetamines, including DOC, has established limits of detection (LOD) and quantitation (LOQ) suitable for forensic casework. ojp.gov

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a primary tool for analyzing designer drugs, including DOC. ojp.gov This technique often provides greater sensitivity and specificity compared to GC-MS and may not require derivatization to achieve low detection limits. ojp.gov Validated LC-MS/MS methods have been used to quantify DOC in plasma and urine samples from non-fatal exposure cases, with plasma concentrations found to be less than 18 μg/L and urine concentrations ranging from 300 to 1300 μg/L. researchgate.net One study established an LC-MS/MS method for a panel of designer amphetamines in urine with an LOD of 0.5 ng/mL for DOC. ojp.gov

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), offers significant advantages. oup.comoup.com Full-scan HRMS allows for the retrospective analysis of data; this means that data files can be re-processed at a later date against an updated spectral database to search for newly identified compounds without needing to re-analyze the original sample. oup.comoup.comnih.gov This capability was demonstrated in a case where DOC, along with other new psychoactive substances (NPS), was identified in post-mortem blood several months after the initial analysis by reprocessing the original LC-HRMS data. oup.comnih.govresearchgate.net The development of rapid drug checking strategies using techniques like MALDI-HRMS has also successfully identified designer drugs including DOC. frontiersin.org

Analyzing DOC in complex biological matrices such as blood, urine, and hair requires robust sample preparation and validated analytical methods. nih.gov The goal is to isolate the analyte from interfering endogenous components and pre-concentrate it for detection. Common extraction techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). ojp.govoup.comnih.gov

In one fatal case, a liquid-liquid extraction was performed on a urine sample before GC-MS analysis. oup.comnih.gov For broader screening, a solid-phase extraction (SPE) method was developed for a panel of fifteen psychedelic amphetamines, including DOC, from blood and urine prior to LC-MS/MS analysis. ojp.gov The validation of these methods is critical and includes determining parameters like selectivity, linearity, limits of detection (LOD), limits of quantification (LOQ), precision, and extraction efficiency. ubi.pt

The following table summarizes the limits of detection and quantification for DOC using various methods and matrices as reported in the literature.

Analytical TechniqueMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Citation
LC-MS/MSUrine0.5 ng/mL- ojp.gov
LC-MS/MSHair-0.09 - 0.20 ng/mg nih.gov
GC-MSBlood, Urine50 ng/mL**- researchgate.net
LC-MS/MSPlasma-10 ng/mL nih.gov
Value represents the range for 11 illicit phenethylamines, not specifically DOC.
**Linearity range established between 50 and 1000 ng/mL, not a formal LOD.

Synthetic Pathways and Characterization of Impurities

The synthesis of DOC can be accomplished through various chemical routes, each with its own set of potential byproducts and impurities. While specific methods used for illicit production are not publicly detailed, established chemical literature provides insight into plausible synthetic pathways. ljmu.ac.uk

Two primary synthetic routes for DOC have been described in the literature.

Direct Chlorination: A method described by Alexander Shulgin in his book PiHKAL involves the direct chlorination of the precursor 2,5-dimethoxyamphetamine (B1679032) (2,5-DMA). erowid.org However, this approach has been criticized for its lack of selectivity. Analysis of the product from this method showed it consisted of only 35% of the desired monochlorinated DOC, with significant amounts of dichlorinated (35%) and trichlorinated (5%) products, as well as unreacted starting material. erowid.org

Sandmeyer Reaction: To overcome the selectivity issues of direct chlorination, an alternative, albeit longer, synthesis was developed. erowid.org This multi-step process begins with 2,5-dimethoxybenzaldehyde (B135726) and proceeds through several intermediates. ljmu.ac.ukerowid.org The key step for introducing the chlorine atom is a Sandmeyer reaction on N-acetyl-4-amino-2,5-dimethoxyamphetamine. erowid.org This pathway, while lower yielding, is reported to produce only the desired 4-chloro-2,5-dimethoxyamphetamine product without the polychlorinated byproducts of the other method. erowid.org The final step is the removal of the N-acetyl protecting group to yield DOC hydrochloride. erowid.org

The purity of a final synthetic product is dictated by the chosen synthetic route and subsequent purification steps. Different pathways can introduce a variety of process-related impurities and byproducts. google.com

Precursors and Intermediates: The most notable potential byproduct is the precursor, 2,5-dimethoxyamphetamine (2,5-DMA). researchgate.netenergycontrol-international.org As 2,5-DMA is a starting material or intermediate in known synthesis routes, its presence in final DOC samples is highly probable, especially if the reaction or purification is incomplete. researchgate.netenergycontrol-international.org

Over-chlorination Products: As mentioned, the direct chlorination route is prone to producing not only DOC but also di- and tri-chlorinated versions of 2,5-dimethoxyamphetamine. erowid.org These impurities would be structurally very similar to DOC, presenting a challenge for separation and analysis.

Other Impurities: Analysis of street samples purported to be DOC has also found other substances present, such as 2,5-dimethoxy-4-bromoamphetamine (DOB), though the origin of its presence (intentional adulterant or synthetic crossover) is not always clear. energycontrol-international.org The identification of such impurities is crucial for forensic analysis and understanding the composition of illicitly produced materials. Analytical techniques like GC-MS and LC-MS are essential for separating and identifying these closely related compounds.

Development and Application of Radiolabeled Analogues

The study of this compound (DOC) and its chemical relatives has been significantly advanced by the development of radiolabeled analogues. These specialized molecules, in which a stable atom is replaced by a radioactive isotope, serve as powerful tools in neuropharmacological research. By incorporating a radioactive tag, researchers can trace the distribution and binding of these compounds within the brain with high sensitivity and specificity. This has been particularly instrumental in mapping the location and density of specific neurotransmitter receptors, providing invaluable insights into their function and pharmacology.

The choice of radionuclide is critical and depends on the intended application. For techniques like Single Photon Emission Computed Tomography (SPECT), isotopes such as Iodine-123 are employed, while Iodine-125, a gamma emitter, is frequently used for in vitro receptor autoradiography due to its suitable decay properties and the high specific activities that can be achieved. The synthesis of these radiolabeled compounds requires specialized chemical procedures to incorporate the radioisotope into the target molecule efficiently and with high purity.

Synthesis of Radioligands for Receptor Mapping (e.g., [¹²⁵I]-R-(-)-DOI)

A pivotal radioligand in the study of the serotonin (B10506) 5-HT₂ receptor family is the radioiodinated analogue of DOC's iodo-counterpart, known as [¹²⁵I]-R-(-)-DOI (¹²⁵I-labeled R-(-)-1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane). The R-enantiomer of DOI is known to be the more potent stereoisomer at 5-HT₂ receptors, making its radiolabeled version a highly selective tool for receptor studies. nih.gov

The synthesis of high specific activity [¹²⁵I]-R-(-)-DOI has been a key focus of research, enabling detailed autoradiographic mapping of 5-HT₂ receptors in the brain. A significant advancement in this area was the development of several radiosynthetic routes to produce both ¹²⁵I- and ¹²³I-labeled enantiomers of DOI. mdma.ch These methods aimed to maximize radiochemical yield and specific activity, which are crucial for sensitive detection in receptor binding assays.

One of the most effective strategies involves the direct radioiodination of the precursor molecule, (R)-1-(2,5-dimethoxyphenyl)-2-aminopropane, using an electrophilic radioiodination reaction. mdma.ch This approach has been compared across different methods, including those that utilize a protecting group for the amine functional group and those that proceed with the unprotected free amine.

Synthetic Routes and Precursor Synthesis:

The synthesis of the necessary precursor, the enantiomerically pure (R)-1-(2,5-dimethoxyphenyl)-2-aminopropane, is a critical first step. This is typically achieved through a multi-step synthesis starting from 1-(2,5-dimethoxyphenyl)-2-propanone, followed by resolution of the racemic amine to isolate the desired R-isomer. mdma.ch

Once the precursor is obtained, radioiodination can be performed. Research has explored various conditions to optimize the incorporation of the iodine radioisotope. A highly successful method involves the use of Chloramine-T as an oxidizing agent to convert the sodium [¹²⁵I]iodide into a reactive electrophilic iodine species. mdma.ch

Three distinct methods for the radiosynthesis of [¹²⁵I]-R-(-)-DOI have been systematically compared:

Method A: This route involves the radioiodination of the N-trifluoroacetyl-protected precursor, (R)-1-(2,5-dimethoxyphenyl)-2-trifluoroacetamidopropane. The reaction is carried out in trifluoroacetic acid with dichloramine-T as the oxidant. mdma.ch

Method B: An alternative protecting group strategy was also investigated.

Method C: This method utilizes the unprotected free amine, (R)-1-(2,5-dimethoxyphenyl)-2-aminopropane, in an aqueous acidic medium (phosphoric acid) with Chloramine-T as the oxidant. mdma.ch

Comparative studies have demonstrated that Method C , which employs the unprotected amine, provides the highest radiochemical yields. mdma.ch This method is efficient, with reaction times of approximately 10 minutes at room temperature, and consistently produces the desired product with high purity after purification by high-performance liquid chromatography (HPLC). mdma.ch

The following table summarizes the key aspects of the compared radiosynthetic routes for [¹²⁵I]-R-(-)-DOI:

MethodPrecursorOxidizing AgentSolventRadiochemical Yield (%)Specific Activity (Ci/mmol)
A N-trifluoroacetyl-(R)-DOI precursorDichloramine-TTrifluoroacetic AcidLower than Method C~1100
C (R)-1-(2,5-dimethoxyphenyl)-2-aminopropaneChloramine-TAqueous Phosphoric Acid~80~1100

The successful synthesis of [¹²⁵I]-R-(-)-DOI with high specific activity and radiochemical purity has been fundamental to its application in receptor mapping. This radioligand has enabled researchers to visualize the distribution of 5-HT₂ receptors in brain tissue with high resolution, contributing significantly to the understanding of the serotonergic system's role in various physiological and pathological processes.

Advanced Research Methodologies and Theoretical Frameworks in 2,5 Dimethoxy 4 Chloroamphetamine Studies

Application of Systematic Review and Meta-Analysis for Preclinical Data Synthesis

While comprehensive systematic reviews and meta-analyses focusing specifically on the preclinical data of 2,5-Dimethoxy-4-chloroamphetamine (DOC) are not extensively found in current literature, this methodology is recognized as a critical need in the broader field of psychedelic research. youtube.comnih.govnih.gov Systematic reviews serve to collate, appraise, and synthesize all available evidence on a specific topic. For a compound like DOC, this would involve systematically gathering preclinical data from various studies covering pharmacodynamics, pharmacokinetics, and behavioral assays.

A meta-analysis could then quantitatively synthesize this data, for instance, by pooling receptor binding affinities or efficacy values from multiple independent studies to provide a more precise estimate of DOC's activity at various neuronal receptors. youtube.com Such analyses are vital for identifying consistencies and discrepancies in research findings, highlighting gaps in knowledge, and providing a robust evidence base to guide future research directions. In the context of psychedelic phenethylamines, systematic reviews can help clarify structure-activity relationships across the class and predict the effects of novel compounds. nih.gov

Network Pharmacology Approaches for Multi-Target Analysis

Network pharmacology represents a promising, though not yet widely applied, methodology for understanding the complex interactions of compounds like DOC. This approach moves beyond the single-target "magic bullet" paradigm to analyze how a drug interacts with a network of targets within a biological system. spiritpharmacist.com Psychedelic phenethylamines are known to have activity at multiple serotonin (B10506) receptors (e.g., 5-HT₂ₐ, 5-HT₂ₒ, 5-HT₁ₐ) and may also influence dopaminergic and noradrenergic systems. spiritpharmacist.comljmu.ac.uk

A network pharmacology analysis for DOC would involve:

Target Identification: Compiling a list of all known and predicted protein targets of DOC.

Network Construction: Building a network map that illustrates the interactions between these targets and the biological pathways they regulate.

This approach could provide a more holistic understanding of how DOC's multi-target profile translates into its unique neuropharmacological effects, moving beyond its primary action at the 5-HT₂ₐ receptor.

Computational Chemistry: Molecular Docking and Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational chemistry is a cornerstone of modern drug research, providing invaluable insights into how molecules like DOC interact with their biological targets at an atomic level.

Molecular Docking: This technique uses computer simulations to predict the preferred orientation of a ligand (e.g., DOC) when bound to a receptor, such as the serotonin 5-HT₂ₐ receptor. rsc.orgnih.govnih.gov Docking studies are crucial for:

Understanding Binding: Revealing the specific amino acid residues within the receptor's binding pocket that interact with the drug.

Explaining Potency and Selectivity: Helping to explain why DOC has a particular affinity and efficacy at the 5-HT₂ₐ receptor compared to other related compounds.

Guiding Drug Design: Aiding in the design of new molecules with altered pharmacological profiles. For example, docking a virtual library of compounds against a 5-HT₂ₐ receptor model can help prioritize molecules for synthesis and testing. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a statistical method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For the DOx series of compounds (including DOM, DOB, DOI, and DOC), QSAR studies can identify the specific chemical features (e.g., the type of halogen at the 4-position of the phenyl ring) that are most important for psychedelic potency. nih.gov These models can then be used to predict the activity of unsynthesized analogs, streamlining the drug discovery process. The fact that R-(-)-DOC is the more active stereoisomer underscores the importance of 3D-QSAR models that consider the spatial arrangement of atoms. chemeurope.com

Development and Validation of Novel Preclinical Animal Models

The translation of psychedelic research from the laboratory to clinical applications relies heavily on well-validated preclinical animal models. researchgate.net While no single model can fully replicate the complex subjective experience of a psychedelic state, several established and developing models are used to study compounds like DOC.

Established Models:

Head-Twitch Response (HTR): In rodents, a rapid, involuntary head shake is a well-established behavioral proxy for 5-HT₂ₐ receptor activation and is considered a selective model for the psychedelic-like effects of drugs.

Drug Discrimination: This paradigm trains animals to distinguish between the effects of a specific drug and a saline injection, allowing researchers to determine if novel compounds produce similar subjective effects to known psychedelics. Studies have shown that DOC's discriminative stimulus effects are similar to other hallucinogens like DOM. ljmu.ac.uk

Reinforcement Models: Techniques like conditioned place preference (CPP) and self-administration are used to assess the rewarding or reinforcing properties of a substance.

Novel and Developing Approaches: Research is ongoing to develop more nuanced animal models that can capture different dimensions of psychedelic effects, such as their potential impact on cognition, mood, and social behavior. For instance, the Stress Alternatives Model (SAM), used to study the related compound DOI, assesses how the substance affects coping strategies in response to social stress. The development of such models is crucial for investigating the potential therapeutic applications of these compounds. researchgate.net

Methodological Considerations for Reproducibility and Standardization in Psychedelic Drug Research

Ensuring the reproducibility and standardization of research is a significant challenge across all of preclinical science, and it is particularly pertinent in the study of psychedelic compounds like DOC. cos.ionih.govnih.gov Key considerations include:

Analytical Standardization: The clandestine nature of DOC means its purity and composition can vary. Therefore, the development and use of validated, highly sensitive analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) are essential for accurately identifying and quantifying the compound in both seized materials and biological samples. researchgate.netnih.govnih.gov The fact that routine immunoassay drug screens may not detect DOC further highlights the need for these specific, targeted techniques. nih.gov

Protocol Transparency: Detailed and transparent reporting of experimental protocols is crucial for others to be able to replicate a study. This includes specifics of the animal model (strain, sex, age), experimental conditions, and data analysis plans. nih.gov Pre-registering studies, where protocols are publicly archived before data collection begins, is an emerging standard to combat selective reporting and improve rigor.

Addressing Chemical Variables: The existence of more active (R)- and less active (S)-enantiomers for DOx compounds means that the stereoisomeric composition of the drug used in a study is a critical variable that must be controlled and reported. ljmu.ac.ukchemeurope.com

Cognitive Biases: Researchers must be aware of potential cognitive biases and pressures to publish that can lead to the reporting of immature or non-robust findings. nih.gov Establishing a research culture that values negative results and replication studies is essential for building a credible evidence base. cos.io

By addressing these methodological issues, the scientific community can enhance the reliability and translational value of preclinical research on this compound and other psychedelic substances.

Q & A

Q. What are the primary pharmacological mechanisms of action for DOC in preclinical models?

DOC acts as a potent agonist at serotonin receptors, particularly the 5-HT2A subtype, which mediates its hallucinogenic effects. Methodologically, receptor affinity can be quantified using radioligand binding assays (e.g., competition with [<sup>3</sup>H]ketanserin for 5-HT2A). Functional activity is often assessed via in vitro assays measuring intracellular calcium flux or phospholipase C activation . Note that DOC’s halogen substitution (4-chloro) enhances receptor binding compared to non-halogenated analogs, a critical factor in structure-activity relationship (SAR) studies .

Q. What legal and regulatory challenges impact DOC research in the United States?

The U.S. Drug Enforcement Administration (DEA) has proposed placing DOC in Schedule I of the Controlled Substances Act, citing abuse potential and lack of accepted medical use. Researchers must navigate strict licensing requirements (DEA Schedule I registration) and justify non-therapeutic studies under the "legitimate research" exemption. Recent administrative hearings (April 2024) highlight ongoing debates about DOC’s scientific value, with advocacy groups like Students for Sensible Drug Policy (SSDP) contesting its scheduling .

Q. How is DOC metabolized in vivo, and what analytical methods are used for detection?

DOC undergoes O-demethylation at the 2- and 5-methoxy positions via CYP2D6, producing active metabolites. Detection requires advanced techniques like liquid chromatography–high-resolution mass spectrometry (LC-HRMS) due to its structural similarity to other amphetamines and low cross-reactivity with standard immunoassays. A 2020 case study identified DOC in postmortem samples using LC-HRMS with a limit of detection (LOD) of 0.1 ng/mL .

Advanced Research Questions

Q. How can researchers design studies to resolve contradictions between in vitro receptor affinity and in vivo behavioral effects of DOC?

Discrepancies arise when in vitro receptor binding (e.g., 5-HT2A affinity) does not fully predict behavioral outcomes (e.g., prolonged hallucinogenic effects). A robust experimental design should integrate:

  • Pharmacokinetic profiling : Measure plasma and brain concentrations over time to correlate receptor occupancy with effects.
  • Knockout models : Use 5-HT2A knockout mice to isolate receptor-specific contributions.
  • Functional neuroimaging : fMRI or PET imaging to map neural activity patterns in vivo .

Q. What methodological considerations are critical for analyzing DOC’s role in seizure induction, as reported in clinical case studies?

Case reports link DOC to seizures via 5-HT2A-mediated excitotoxicity and dopamine/norepinephrine reuptake inhibition. Key steps for replication and validation:

  • Electrophysiological assays : Patch-clamp recordings in hippocampal slices to assess hyperexcitability.
  • Biomarker analysis : Measure glutamate, GABA, and lactate levels in cerebrospinal fluid (CSF) to identify excitatory-inhibitory imbalance.
  • Controlled dosing in animal models : Dose-response studies in rodents to establish thresholds for seizure activity .

Q. How can researchers address the lack of reference standards for DOC and its metabolites in toxicological screening?

Develop validated protocols using:

  • Synthetic analogs : Deuterated DOC (D3-DOC) as an internal standard for LC-HRMS quantification.
  • Fragmentation libraries : Create a database of DOC’s collision-induced dissociation (CID) patterns for untargeted screening .
  • Cross-validation : Compare results with orthogonal methods like nuclear magnetic resonance (NMR) for structural confirmation .

Data Contradiction Analysis

Q. How should conflicting data on DOC’s safety profile (e.g., fatal vs. non-fatal cases) be interpreted?

Variability in outcomes stems from dose, route of administration, and individual CYP2D6 metabolic capacity. For example:

  • Fatal intoxication : A 2014 case reported a lethal dose of ~15 mg (plasma concentration: 0.45 mg/L) with comorbid polysubstance use .
  • Non-fatal cases : Recreational doses (3–5 mg) produced prolonged hallucinations (12–24 hours) without acute toxicity .
    Resolution : Use population pharmacokinetic modeling to account for metabolic polymorphisms and co-administered substances.

Regulatory Compliance Table

RequirementDocumentation NeededReference
DEA Schedule I RegistrationResearch protocol, justification, security plan
Human Subjects ResearchIRB approval, informed consent (if applicable)
Analytical Method ValidationLOD, LOQ, precision/accuracy data

Key Research Gaps

  • Long-term neuroplasticity effects : No studies assess DOC’s impact on synaptic plasticity or neurogenesis.
  • Comparative toxicology : Limited data on DOC vs. analogs (e.g., DOI, DOB) in abuse liability models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dimethoxy-4-chloroamphetamine
Reactant of Route 2
2,5-Dimethoxy-4-chloroamphetamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.